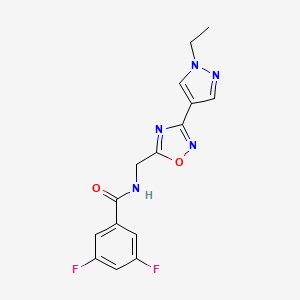

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N5O2/c1-2-22-8-10(6-19-22)14-20-13(24-21-14)7-18-15(23)9-3-11(16)5-12(17)4-9/h3-6,8H,2,7H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTSDLUYSOEMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Molecular Targets and Pathways:

Bacterial Enzymes: Targets enzymes like transpeptidases.

Inflammatory Receptors: Modulates NF-κB signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Cores

(a) N-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,2,2-trifluoroacetamide (4bj)

- Structure : Replaces the ethylpyrazole with a 4-bromophenyl group and substitutes the benzamide with a trifluoroacetamide.

(b) N-(1-ethyl-1H-pyrazol-5-yl)benzamide (956950-61-1)

- Structure : Retains the ethylpyrazole and benzamide groups but lacks the oxadiazole core.

- Implications : Demonstrates the pharmacological relevance of ethylpyrazole-benzamide hybrids, though the absence of oxadiazole may reduce rigidity and metabolic stability .

(c) 4-[5-[2-[4-(Difluoromethoxy)phenyl]ethenyl]-1,3,4-oxadiazol-2-yl]pyridine (832115-63-6)

Key Observations :

- Synthetic Efficiency: Yields for oxadiazole derivatives vary widely (51–86%), influenced by substituent complexity.

- Thermal Stability : Higher melting points (e.g., 250–252°C for 4ay) correlate with increased structural rigidity from dimeric or bulky substituents.

Functional Group Impact on Bioactivity (Inferred from Analogues)

- Fluorine Substitution: The 3,5-difluorobenzamide in the target compound may enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogues .

- Pyrazole vs. Phenyl: Ethylpyrazole (target) vs. Pyrazoles often participate in hydrogen bonding, whereas bromine supports halogen bonding .

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : It contains a difluorobenzamide moiety linked to a pyrazole and oxadiazole.

- Molecular Formula : CHFNO

- SMILES Notation :

CCN1C(=N)C(=O)N=C1C(C2=C(C=CC=C2F)F)=O

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxadiazole Ring : The oxadiazole is synthesized through cyclization reactions involving hydrazones or amidoximes.

- Coupling with Pyrazole : The pyrazole derivative is introduced via nucleophilic substitution.

- Final Benzamide Formation : The final compound is obtained by acylation reactions.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A series of pyrazole derivatives demonstrated potent antiproliferative effects against various cancer cell lines (A549 lung cancer cells and MCF7 breast cancer cells) with IC50 values ranging from 0.83 to 1.81 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9 | A549 | 0.83 |

| 17 | MCF7 | 1.21 |

| 28 | HeLa | 1.81 |

The proposed mechanisms for the anticancer activity include:

- Cell Cycle Arrest : Compounds induce G1 phase arrest by downregulating cyclin D2 and CDK2 .

- Apoptosis Induction : Fluorescent staining and DNA fragmentation assays indicate that these compounds promote apoptosis in cancer cells.

Case Studies

Several case studies highlight the biological significance of pyrazole and oxadiazole derivatives:

- Anticancer Study : A study on a series of pyrazole-containing benzimidazole hybrids showed potent activity against multiple cancer cell lines .

- Antimalarial Activity : Research on benzothiazole hydrazones indicated promising results against malaria parasites with minimal toxicity observed in treated models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide?

- Methodological Answer : A common approach involves coupling reactions between fluorinated benzamide derivatives and heterocyclic intermediates. For example, K₂CO₃ in DMF can facilitate nucleophilic substitution reactions at room temperature, as seen in analogous oxadiazole-thiol alkylation procedures . Optimize reaction time and stoichiometry to minimize by-products. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is recommended. Confirm intermediate structures using LC-MS and ¹⁹F NMR.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve bond angles and torsional strain in the oxadiazole and pyrazole moieties .

- Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions; FT-IR for functional group analysis (e.g., C=O stretch at ~1680 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; monitor UV absorption at 254 nm. Purity >95% is advisable for biological assays.

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Q. What physicochemical properties should be prioritized during initial characterization?

- Methodological Answer :

- Lipophilicity : Determine logP via shake-flask method or HPLC-derived parameters.

- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid.

- Thermal stability : DSC/TGA to identify melting points and decomposition temperatures .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?

- Methodological Answer :

- Fluorine substitution : Introduce para-fluorine on the benzamide to improve membrane permeability and target binding (e.g., PI3K inhibition, as seen in related fluorinated heterocycles) .

- Heterocycle optimization : Replace the 1-ethylpyrazole with a piperazine moiety to modulate solubility and pharmacokinetics. Validate via in vitro CYP450 inhibition assays .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

- Methodological Answer :

- Multi-method validation : Cross-validate XRD data with DFT calculations (e.g., Gaussian09) to confirm bond lengths/angles. Use solid-state NMR to detect polymorphism or dynamic disorder .

- Dynamic simulations : MD simulations (e.g., AMBER) to assess conformational flexibility in solution versus crystal states .

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Long-term environmental partitioning : Follow INCHEMBIOL protocols (2005–2011) to evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .

- Ecotoxicology : Use OECD Test No. 201/202 for algal growth inhibition and acute aquatic toxicity.

Q. How to integrate this compound’s mechanism of action into existing theoretical frameworks (e.g., kinase inhibition)?

- Methodological Answer :

- Target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and correlate inhibition (IC₅₀) with structural motifs.

- Theoretical linkage : Map binding interactions (e.g., hydrogen bonding with PI3K’s ATP pocket) using molecular docking (AutoDock Vina) and validate via mutagenesis studies .

Q. What strategies mitigate batch-to-batch variability in biological assay data?

- Methodological Answer :

- Standardized synthesis : Adopt QbD (Quality by Design) principles for reaction parameter control (e.g., pH, temperature).

- Assay controls : Include reference inhibitors (e.g., LY294002 for PI3K) and normalize data to cell viability (MTT assay) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.